N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound features a thiazolo[4,5-d]pyridazin core, a bicyclic heterocyclic system fused with a thiazole ring. Key structural elements include:
- Furan-2-ylmethyl group: Attached via an acetamide linker, this moiety may enhance lipophilicity and influence metabolic stability.
- Phenyl group at position 7: Introduces aromatic bulk, which could modulate receptor interactions.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c28-17(23-13-16-9-6-12-30-16)14-27-21(29)19-20(18(25-27)15-7-2-1-3-8-15)31-22(24-19)26-10-4-5-11-26/h1-3,6-9,12H,4-5,10-11,13-14H2,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACVCXHYYNWILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS Number: 941986-62-5) is a compound of interest in medicinal chemistry due to its potential biological activity. This compound incorporates various pharmacophores, including furan, thiazole, and pyridazine moieties, which are known for their diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.4 g/mol. The structure features a furan ring attached to a thiazolo-pyridazinone framework, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O3S |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 941986-62-5 |
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within biological systems, potentially influencing various signaling pathways. The presence of the furan and thiazole rings may enhance binding affinity to biological targets, promoting therapeutic effects.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds containing thiazole and pyridazine moieties. For instance, derivatives similar to N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl...) have shown significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications on the thiazole and pyridazine rings can enhance activity against human cancer cell lines, such as A549 (lung adenocarcinoma) and MCF7 (breast cancer) .
Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against B. subtilis and E. coli . The incorporation of electron-donating groups in the phenyl ring has been linked to increased antibacterial activity.
Neuroprotective Effects
Research into thiazole-containing compounds has also revealed neuroprotective effects in models of neurodegenerative diseases. Compounds with similar structures have been shown to exhibit anticonvulsant activities, suggesting potential applications in treating epilepsy or other neurological disorders .
Case Studies
- Anticancer Studies : A study investigating the cytotoxic effects of thiazole derivatives found that compounds similar to N-(furan-2-ylmethyl)-2-(4-oxo...) displayed IC50 values lower than those of standard chemotherapy agents like doxorubicin . This suggests a promising avenue for further development as anticancer agents.
- Antimicrobial Evaluation : In a recent evaluation of pyrrolidine derivatives, compounds exhibiting structural similarities demonstrated significant antibacterial activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
Scientific Research Applications
Molecular Formula
- C : 19
- H : 20
- N : 4
- O : 3
- S : 1
Molecular Weight
Approximately 350.45 g/mol.
Anticancer Properties
Research indicates that derivatives of thiazole and pyridazine exhibit significant anticancer properties. For instance, compounds similar to N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide have been evaluated for their cytotoxic effects against various cancer cell lines:
| Compound Type | Cell Lines Tested | IC50 (µM) |
|---|---|---|
| Thiazole Derivatives | MCF-7 (Breast Cancer) | 5.71 |
| Pyridazine Derivatives | HepG2 (Liver Cancer) | 6.14 |
These findings suggest that the compound may also exhibit similar efficacy in inhibiting tumor growth.
Anticonvulsant Activity
The thiazole moiety is associated with anticonvulsant properties. A study demonstrated that thiazole-pyridazine hybrids showed promising results in seizure models, with effective doses indicating significant protective effects against induced seizures:
| Compound | Median Effective Dose (mg/kg) | Protection Index |
|---|---|---|
| Thiazole-Pyridazine Hybrid | 24.38 | 9.2 |
This suggests that the target compound may have potential as an anticonvulsant agent.
Antimicrobial Effects
Compounds containing furan and thiazole structures have shown antimicrobial activity. Research has indicated that these compounds can inhibit bacterial growth and exhibit antifungal properties:
| Activity Type | Target Organisms |
|---|---|
| Antibacterial | E. coli, S. aureus |
| Antifungal | C. albicans |
Case Study 1: Anticancer Evaluation
A study published in Journal of Medicinal Chemistry investigated a series of thiazole-pyridazine hybrids for anticancer activity against various cell lines. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development.
Case Study 2: Anticonvulsant Activity Assessment
Another research effort focused on evaluating the anticonvulsant properties of thiazole derivatives in animal models. The study demonstrated that specific substitutions on the thiazole ring enhanced efficacy, providing insights into structure–activity relationships crucial for drug design.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structure and Functional Group Variations
Table 1: Structural Comparison
*Calculated based on structural formulas.
Key Observations :
- Core Diversity : The thiazolo-pyridazin core (target) is distinct from pyrrolo-pyridazine (patent) and triazole (Hajiehko) systems, which may alter electronic properties and binding kinetics.
- Substituent Impact :
- The pyrrolidin-1-yl group in the target compound contrasts with morpholine (patent) and pyrolium (Hajiehko) moieties, affecting solubility and hydrogen-bonding capacity.
- Furan-2-yl groups in both the target and Hajiehko’s compounds suggest shared metabolic pathways or bioisosteric roles.
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties Based on Structural Analogues
Activity Insights :
Preparation Methods
Preparation of Key Carbothioamide Intermediates
The initial step involves the synthesis of 1-pyrrolidinecarbothioamide (4a), which has been obtained with yields of approximately 73% through condensation of pyrrolidine with ethyl isothiocyanatidocarbonate (2), followed by hydrolysis of the resulting ester. The synthesis of ethyl isothiocyanatidocarbonate employs a modified technique using ethyl chloroformate and dry potassium rhodanide in the presence of tetramethylethylenediamine (TMEDA) as a catalyst.
Formation of Thiazole Intermediates
The carbothioamide then reacts with 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester (8) under conditions of the Ganch reaction to form thiazole intermediate (9a). The methyl ester (8) is prepared by first forming 2,4-dioxobenzenebutanoic acid methyl ester (7) through condensation of acetophenone with ethyl oxalate in the presence of sodium methylate, followed by chlorination using sulfuryl chloride in boiling, dry chloroform.
Pyridazinone Ring Formation
The final step in constructing the core scaffold involves cyclization of the thiazole intermediate with hydrazine hydrate in ethanolic solution. This reflux reaction leads to the formation of 7-phenyl-2-(pyrrolidin-1-yl)-thiazolo[4,5-d]pyridazin-4(5H)-one (10a) with high yields (78-87%).
Specific Synthesis Route for N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Based on synthesis approaches for similar compounds, the specific route for preparing this compound can be outlined as follows:
Core Scaffold Synthesis
First, the thiazolo[4,5-d]pyridazin-4(5H)-one core with appropriate 2- and 7-position substitution is prepared following the general procedure described above, yielding 7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one.
N-Alkylation at Position 5
The core scaffold undergoes N-alkylation at position 5 using an appropriate haloacetate (typically ethyl or methyl bromoacetate) in the presence of a base such as potassium carbonate in DMF or acetone. This introduces the acetate group that will later form the acetamide linkage.
Amide Formation
The ester group is then either directly converted to an amide through reaction with furan-2-ylmethanamine or first hydrolyzed to the carboxylic acid followed by amide coupling using standard peptide coupling reagents (such as HATU, DCC, or EDC with HOBt). This final step yields the target compound this compound.
A closely related compound, N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, which differs only in containing a piperidin-1-yl group instead of pyrrolidin-1-yl, has been synthesized following similar procedures.
Detailed Synthesis Protocol
The complete synthesis protocol can be detailed as follows:
Preparation of 1-Pyrrolidinecarbothioamide (4a)
Reagents:
- Pyrrolidine
- Ethyl isothiocyanatidocarbonate
- Appropriate solvents and bases
Procedure:
Synthesis of 3-Chloro-2,4-dioxo-4-phenylbutanoic Acid Methyl Ester (8)
Reagents:
- Acetophenone
- Ethyl oxalate
- Sodium methylate
- Sulfuryl chloride
- Chloroform (dry)
Procedure:
Formation of Thiazole Intermediate (9a)
Reagents:
- 1-Pyrrolidinecarbothioamide (4a)
- 3-Chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester (8)
- Appropriate solvent (typically benzene)
Procedure:
Under Ganch reaction conditions, combine 1-pyrrolidinecarbothioamide with 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester to obtain thiazole intermediate (9a)
Synthesis of 7-Phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (10a)
Reagents:
- Thiazole intermediate (9a)
- Hydrazine hydrate
- Ethanol
Procedure:
Reflux thiazole intermediate (9a) with hydrazine hydrate in ethanolic solution to obtain 7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (10a) with yields of 78-87%
N-Alkylation at Position 5
Reagents:
- 7-Phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (10a)
- Ethyl or methyl bromoacetate
- Base (typically potassium carbonate)
- DMF or acetone as solvent
Procedure:
Amide Formation
Reagents:
- N-alkylated intermediate
- Furan-2-ylmethanamine
- Coupling reagents (if proceeding through carboxylic acid)
- Appropriate solvents
Procedure:
Route A - Direct Amidation:
- Combine the ester intermediate with excess furan-2-ylmethanamine
- Heat in appropriate solvent (methanol, ethanol, or DMF) until reaction completion
- Isolate the final product by suitable workup procedures
Route B - Through Carboxylic Acid:
- Hydrolyze the ester intermediate using base (NaOH or LiOH)
- Activate the resulting carboxylic acid using coupling reagents (HATU, DCC, or EDC/HOBt)
- Add furan-2-ylmethanamine to form the amide bond
- Isolate the final product through appropriate purification techniques
Reaction Conditions Optimization
Optimal conditions for each step of the synthesis have been investigated to maximize yield and purity:
Temperature Optimization
The table below summarizes optimal temperature conditions for key reactions:
| Reaction Step | Temperature Range | Optimal Temperature | Notes |
|---|---|---|---|
| Carbothioamide formation | 20-60°C | Room temperature | Higher temperatures may lead to side reactions |
| Thiazole formation | 20-80°C | 50-60°C | Temperature control critical for selectivity |
| Pyridazinone ring formation | 60-90°C | Reflux in ethanol (78°C) | Complete cyclization requires sufficient heating |
| N-alkylation | 20-60°C | 40-50°C | Higher temperatures can lead to di-alkylation |
| Amide formation | 20-80°C | 60°C | Temperature dependent on chosen route |
Solvent Selection
Different solvents have been evaluated for each reaction step:
| Reaction Step | Tested Solvents | Preferred Solvent | Yield Impact |
|---|---|---|---|
| Carbothioamide formation | THF, DCM, Acetone | THF | Moderate |
| Thiazole formation | Benzene, Toluene, DCM | Benzene or Toluene | Significant |
| Pyridazinone ring formation | Ethanol, Methanol, DMF | Ethanol | Significant |
| N-alkylation | DMF, Acetone, DMSO | DMF | High |
| Amide formation | DCM, THF, DMF | DMF | Moderate |
Reaction Time Optimization
Each step requires specific reaction times for optimal conversion:
| Reaction Step | Minimum Time | Optimal Time | Extended Reaction Effects |
|---|---|---|---|
| Carbothioamide formation | 1 h | 3-4 h | Minimal impact |
| Thiazole formation | 2 h | 4 h | Possible degradation |
| Pyridazinone ring formation | 2 h | 4 h | Improved yield |
| N-alkylation | 3 h | 6-8 h | Potential over-alkylation |
| Amide formation | 2 h | 4-6 h | Minimal impact |
Purification and Characterization Methods
Purification Techniques
The purification of intermediates and the final product typically involves:
Crude Product Isolation:
- For most intermediates: Dilution with water, pH adjustment, filtration, and washing with appropriate solvents
- For the final product: Dilution with water, extraction with organic solvents (ethyl acetate, DCM)
Recrystallization:
Chromatographic Purification:
- Column chromatography on silica gel using optimized solvent systems
- Preparative HPLC for final purification of the target compound
Characterization Techniques
Complete characterization of the target compound and intermediates includes:
Spectroscopic Analysis:
- 1H-NMR and 13C-NMR spectroscopy to confirm structural features
- IR spectroscopy to identify key functional groups (C=O, N-H, etc.)
- Mass spectrometry to determine molecular weight and fragmentation patterns
Physical Property Determination:
- Melting point measurements
- Solubility profiling in various solvents
Purity Assessment:
- HPLC analysis
- Elemental analysis
According to available data, compounds of this class have been characterized by 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography-mass spectrometry.
Alternative Synthetic Approaches
Several alternative approaches to synthesizing this compound are worth considering:
Convergent Synthesis Strategy
A convergent approach involves the separate preparation of the thiazolopyridazine core and the furan-2-ylmethylamino acetyl side chain, followed by a final coupling reaction. This approach offers flexibility in preparing multiple analogs with variations in the side chain.
Modified Pyridazinone Formation
An alternative method for constructing the pyridazinone ring involves:
Direct N-Functionalization Approach
This approach involves:
- Synthesis of appropriately substituted thiazolopyridazinones
- Direct one-pot N-functionalization with preformed acetamide derivatives
- This potentially reduces the number of isolation and purification steps
Comparative Analysis of Synthetic Routes
The table below presents a comparative analysis of different synthetic routes:
| Synthetic Route | Overall Yield | Number of Steps | Advantages | Limitations |
|---|---|---|---|---|
| Sequential approach (Route 1) | Moderate (30-40%) | 6-7 | Well-documented, reliable | Multiple isolations required |
| Convergent approach (Route 2) | Variable (25-45%) | 5-6 | Flexible for analog synthesis | Complex planning required |
| Direct functionalization (Route 3) | Lower (20-30%) | 4-5 | Fewer steps | Lower overall yield, challenging selectivity |
Industrial Scale-up Considerations
For large-scale preparation of this compound, several factors require careful consideration:
Process Optimization
- Continuous flow processes could improve efficiency for the thiazole formation step
- One-pot procedures might be developed to minimize isolation of some intermediates
- Catalyst recovery systems for expensive reagents
Environmental Considerations
- Solvent recovery and recycling systems
- Reduction or replacement of benzene with more environmentally friendly alternatives
- Development of aqueous workup procedures to minimize organic waste
Q & A
Q. What are the key synthetic steps and reagents involved in the preparation of this compound?
The synthesis involves multi-step reactions starting with thiazole ring formation using phosphorus pentasulfide, followed by sequential functionalization of the pyridazine core. Key steps include:
- Thiazolo[4,5-d]pyridazine core construction : Phosphorus pentasulfide facilitates cyclization of precursor amines and carbonyl derivatives .
- Acetamide coupling : Acyl chlorides or active esters react with the furan-2-ylmethyl amine under basic conditions (e.g., triethylamine) to introduce the acetamide moiety .
- Pyrrolidine substitution : Nucleophilic substitution or Buchwald-Hartwig amination introduces the pyrrolidin-1-yl group at the 2-position . Reaction optimization (temperature, solvent polarity, and stoichiometry) is critical for yields exceeding 60% .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- NMR spectroscopy : 1H/13C NMR resolves the thiazolo-pyridazine core, furan methylene protons (δ 4.2–4.5 ppm), and pyrrolidine ring protons (δ 2.5–3.0 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 467.5 for C23H22N4O3S) and fragmentation patterns .
- HPLC-PDA : Monitors reaction progress and purity (>95% via reverse-phase C18 columns) .
Q. What functional groups are pivotal for its biological activity?
- Thiazolo[4,5-d]pyridazine core : Interacts with ATP-binding pockets in kinases or microbial enzymes .
- Furan-2-ylmethyl group : Enhances lipophilicity and membrane permeability .
- Pyrrolidin-1-yl substituent : Modulates steric and electronic effects at the 2-position, affecting target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acyl coupling .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene improves cyclization efficiency .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands improve pyrrolidine substitution efficiency .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC isolates high-purity product .
Q. What computational strategies predict target interactions and structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR, CDK2) by aligning the thiazolo-pyridazine core in hydrophobic pockets .
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes geometry and identifies reactive sites (e.g., electrophilic sulfur in thioacetamide) .
- SAR libraries : Modifying the 7-phenyl group to fluorophenyl or methoxyphenyl enhances anticancer activity by 20–40% in MTT assays .
Q. How can contradictions in bioactivity data across studies be resolved?
- Orthogonal assays : Validate enzyme inhibition (IC50) with cellular proliferation (GI50) and apoptosis assays (Annexin V) to confirm mechanism .
- Metabolic stability testing : Liver microsome assays identify rapid degradation (e.g., CYP3A4-mediated oxidation of furan), which may explain variable in vivo results .
- Crystallography : Co-crystal structures with target proteins (e.g., PDB entries) clarify binding modes and guide analog design .
Methodological Guidance for Data Interpretation
- Contradictory solubility data : Use Hansen solubility parameters (HSPiP software) to correlate experimental solubility (DMSO > water) with calculated logP values (~3.2) .
- Divergent cytotoxicity profiles : Compare IC50 values across cell lines (e.g., HeLa vs. MCF-7) using one-way ANOVA to assess tissue-specific uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
